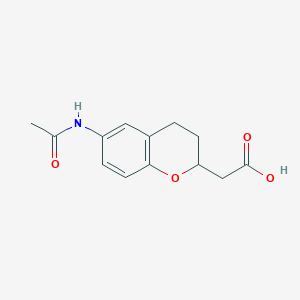

2-(6-acetamidochroman-2-yl)acetic Acid

Cat. No. B8553854

Key on ui cas rn:

374712-69-3

M. Wt: 249.26 g/mol

InChI Key: OXCLIYVZGPSMOQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06903227B2

Procedure details

To the dark brown ethyl 6-acetamidochroman-2-ylacetate of Example 5 was added 3.5 L of methanol and 3.5 L of 1 N aqueous sodium hydroxide. After stirring the reaction mixture for 2 h at room temperature, the methanol was removed from the reaction mixture providing a dark, aqueous residue. The residue was transferred into a separatory funnel and extracted with 3×2 L of methylene chloride. Between each extraction step, the aqueous fraction was distilled to remove any organic solvent. The pH of the aqueous fraction was adjusted to about 2 with 2 N hydrochloric acid, affording a sticky, dark oil, which was separated. The acidic, aqueous fraction was extracted with 3×2 L of ethyl acetate. The ethyl acetate extracts and the dark oil were combined to form a homogenous solution. This solution was washed 2×2 L of brine and dried over 100 g of anhydrous sodium sulfate. Removing the ethyl acetate afforded a thick, blackish oil, which solidified overnight under vacuum. The dark brown solid was dissolved in saturated aqueous sodium bicarbonate to provide a black solution. The well-stirred, black solution was titrated with 3 N hydrochloric acid. At about pH 7.5, a black oil began to form on the walls of the flask. At about pH 7.0, more black oil formed, and the color of the solution changed from black to light yellow. The mixture was allowed to stand for about 5 min for the black oil to settle. The supernatant was decanted and acidified to about pH 2.0. The resulting white suspension was stirred for 30 min. The precipitate was filtered and dried at 50° C. under reduced pressure affording 350 g of 2-(6-acetamidochroman-2-yl)acetic acid as off-white crystals. The overall yield from 1347 g of 6-(tert-butyloxycarbonylamino)chroman-2-one from example 1 was 46.2%.

Name

ethyl 6-acetamidochroman-2-ylacetate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[C:1]([NH:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[O:11][CH:10]([CH2:15][C:16]([O:18]CC)=[O:17])[CH2:9][CH2:8]2)(=[O:3])[CH3:2].CO.[OH-].[Na+].Cl>C(=O)(O)[O-].[Na+]>[C:1]([NH:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[O:11][CH:10]([CH2:15][C:16]([OH:18])=[O:17])[CH2:9][CH2:8]2)(=[O:3])[CH3:2] |f:2.3,5.6|

|

Inputs

Step One

|

Name

|

ethyl 6-acetamidochroman-2-ylacetate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)NC=1C=C2CCC(OC2=CC1)CC(=O)OCC

|

|

Name

|

|

|

Quantity

|

3.5 L

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

|

Name

|

|

|

Quantity

|

3.5 L

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C([O-])(O)=O.[Na+]

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After stirring the reaction mixture for 2 h at room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the methanol was removed from the reaction mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

providing a dark, aqueous residue

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue was transferred into a separatory funnel

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with 3×2 L of methylene chloride

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

Between each extraction step

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the aqueous fraction was distilled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove any organic solvent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

affording a sticky, dark oil, which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The acidic, aqueous fraction was extracted with 3×2 L of ethyl acetate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to form a homogenous solution

|

WASH

|

Type

|

WASH

|

|

Details

|

This solution was washed 2×2 L of brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over 100 g of anhydrous sodium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Removing the ethyl acetate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

afforded a thick, blackish oil, which

|

WAIT

|

Type

|

WAIT

|

|

Details

|

solidified overnight under vacuum

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to provide a black solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to form on the walls of the flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

At about pH 7.0, more black oil formed

|

WAIT

|

Type

|

WAIT

|

|

Details

|

to stand for about 5 min for the black oil

|

|

Duration

|

5 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The supernatant was decanted

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The resulting white suspension was stirred for 30 min

|

|

Duration

|

30 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The precipitate was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried at 50° C. under reduced pressure

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)NC=1C=C2CCC(OC2=CC1)CC(=O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 350 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |